![molecular formula C16H20N4O3 B5641068 ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5641068.png)

ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

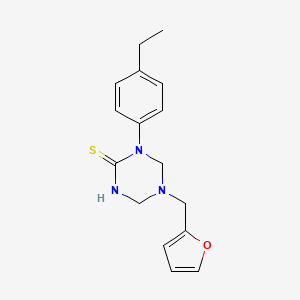

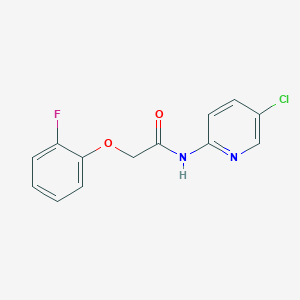

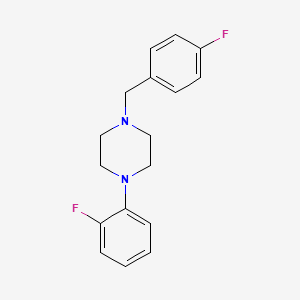

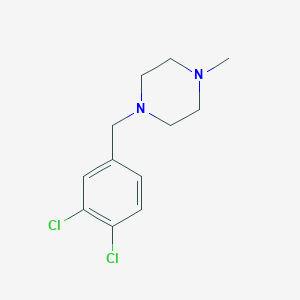

The compound ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate belongs to a class of organic compounds known for their diverse range of biological activities. These activities stem from the structural features of the compound, including the 1,2,4-oxadiazole ring and the piperazine moiety. The 1,2,4-oxadiazole ring is known for its presence in compounds with significant pharmacological properties, while the piperazine ring contributes to the compound's binding affinities and solubility.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, with specific examples including the reaction of carbamimide and aromatic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions to form compounds with 1,2,4-oxadiazole rings (Sanjeevarayappa et al., 2015). These synthetic routes highlight the importance of choosing appropriate reactants and conditions to achieve the desired structural components.

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazole rings has been elucidated through techniques such as X-ray diffraction, revealing crystallization in the monoclinic crystal system and specific unit cell parameters (Sanjeevarayappa et al., 2015). These structures often feature intermolecular interactions such as hydrogen bonding and π–π stacking, contributing to their solid-state architecture and potentially affecting their biological activities.

Chemical Reactions and Properties

The reactivity of compounds with 1,2,4-oxadiazole rings involves interactions with various reagents to form new derivatives. For example, reactions with secondary amines can lead to the formation of N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). These reactions underscore the versatility of the oxadiazole ring in participating in chemical transformations that can modify the compound's physical and chemical properties.

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This opens up new possibilities for the design of new chemical entities with potential anti-infective activity .

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target . The phenyl and piperazine groups in the compound could potentially enhance its binding affinity to its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Result of Action

Given the broad biological activities of 1,2,4-oxadiazoles, it is likely that this compound induces a variety of cellular responses, potentially including the inhibition of microbial growth or the modulation of enzymatic activity .

Propriétés

IUPAC Name |

ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-2-22-16(21)20-10-8-19(9-11-20)12-14-17-15(18-23-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOPPHDBIVYYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)

![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641010.png)

![2-cyclopropyl-9-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641014.png)

![2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5641017.png)

![2-[(4-ethoxypiperidin-1-yl)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5641028.png)

![ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5641032.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5641044.png)

![9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641048.png)

![1-(methoxyacetyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5641073.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)